molecular formula C32H29N3O5 B15152903 4-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid

4-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid

Cat. No.: B15152903
M. Wt: 535.6 g/mol
InChI Key: XFFURAPCAIKUNR-UHFFFAOYSA-N
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Description

4-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other aromatic compounds. Key steps in the synthesis may include:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions between aromatic aldehydes and anilines.

    Cyclization: Formation of the pyrazoloquinoline core through cyclization reactions.

    Functional Group Modifications: Introduction of methoxy and benzoic acid groups through various functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s aromatic structure may impart useful properties for the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 4-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives and benzoic acid derivatives. Examples include:

    Pyrazoloquinoline Derivatives: Compounds with similar core structures but different substituents.

    Benzoic Acid Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of 4-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1-phenyl-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid lies in its combination of multiple aromatic rings and functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C32H29N3O5

Molecular Weight

535.6 g/mol

IUPAC Name

4-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid

InChI

InChI=1S/C32H29N3O5/c1-18-28-29(19-9-11-20(12-10-19)32(37)38)30-24(33-31(28)35(34-18)23-7-5-4-6-8-23)15-22(16-25(30)36)21-13-14-26(39-2)27(17-21)40-3/h4-14,17,22,29,33H,15-16H2,1-3H3,(H,37,38)

InChI Key

XFFURAPCAIKUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)C(=O)O)C6=CC=CC=C6

Origin of Product

United States

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